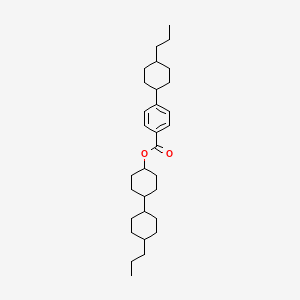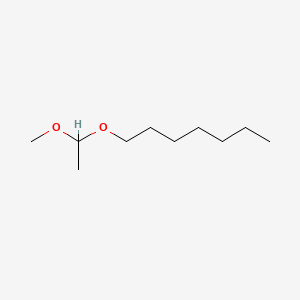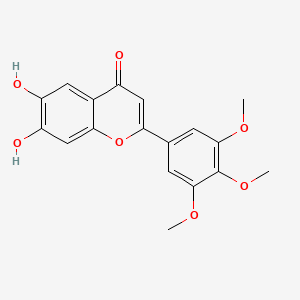
2-Furanpropanoic acid, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanpropanoic acid trimethylsilyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of a furan ring, a propanoic acid moiety, and a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanoic acid trimethylsilyl ester typically involves the esterification of 2-furanpropanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Furanpropanoic acid trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-furanpropanoic acid and trimethylsilanol.
Oxidation: The furan ring can undergo oxidation reactions to form furan derivatives with different functional groups.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Hydrolysis: 2-Furanpropanoic acid and trimethylsilanol.
Oxidation: Various oxidized furan derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
2-Furanpropanoic acid trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Furanpropanoic acid trimethylsilyl ester involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. The furan ring can participate in electrophilic and nucleophilic reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Furanpropanoic acid: The parent compound without the trimethylsilyl group.
Furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group.
Trimethylsilyl acetate: An ester with a trimethylsilyl group but a different acid moiety.
Uniqueness: 2-Furanpropanoic acid trimethylsilyl ester is unique due to the combination of the furan ring and the trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various applications, particularly in organic synthesis and analytical chemistry.
Eigenschaften
CAS-Nummer |
55493-98-6 |
|---|---|
Molekularformel |
C10H16O3Si |
Molekulargewicht |
212.32 g/mol |
IUPAC-Name |
trimethylsilyl 3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C10H16O3Si/c1-14(2,3)13-10(11)7-6-9-5-4-8-12-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
RQMGMQXANVHACS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=O)CCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


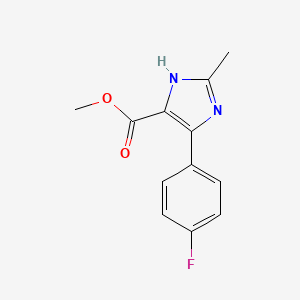
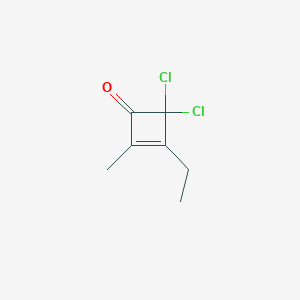
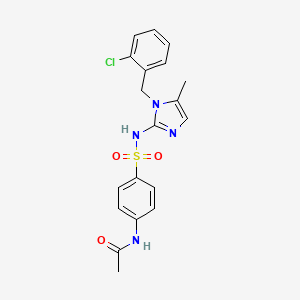

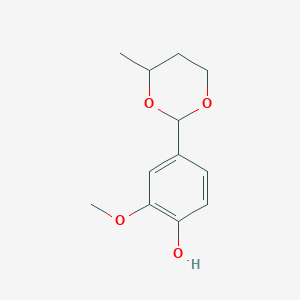
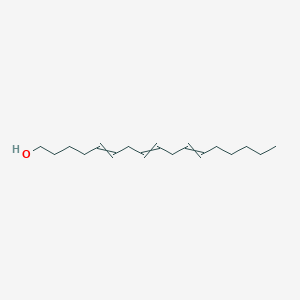


![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
